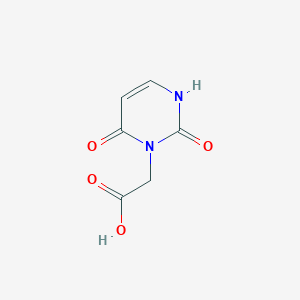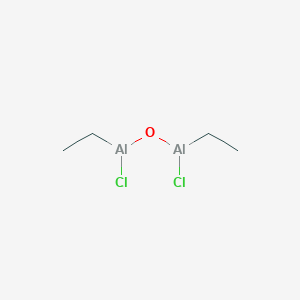
1,3-Dichloro-1,3-diethyldialuminoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-1,3-diethyldialuminoxane, also known as Et2AlCl2OAlEt2Cl, is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 324.29 g/mol. This compound has been studied extensively due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-1,3-diethyldialuminoxane is not well understood. However, it is believed to act as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions. It is also believed to form a complex with the substrate, which enhances the reactivity of the substrate.
Effets Biochimiques Et Physiologiques
There is limited information available regarding the biochemical and physiological effects of 1,3-Dichloro-1,3-diethyldialuminoxane. However, studies have shown that it can be toxic to cells and can cause DNA damage. It has also been shown to cause skin irritation and respiratory problems in animals.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dichloro-1,3-diethyldialuminoxane has several advantages for lab experiments. It is a highly reactive catalyst that can facilitate chemical reactions at low temperatures and pressures. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it has some limitations, including its toxicity and potential for environmental contamination.
Orientations Futures
There are several future directions for research involving 1,3-Dichloro-1,3-diethyldialuminoxane. One potential area of research is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of research is the application of this compound in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
In conclusion, 1,3-Dichloro-1,3-diethyldialuminoxane is a unique compound that has been widely used in scientific research. Its potential applications in various fields make it an important compound for future research. However, its toxicity and potential for environmental contamination should be carefully considered when using this compound in lab experiments.
Méthodes De Synthèse
1,3-Dichloro-1,3-diethyldialuminoxane can be synthesized using several methods, including the reaction between ethylaluminum sesquichloride and ethylaluminum dichloride in the presence of water or the reaction between ethylaluminum dichloride and aluminum trichloride in the presence of water. The resulting compound can be purified using various techniques such as recrystallization, column chromatography, and distillation.
Applications De Recherche Scientifique
1,3-Dichloro-1,3-diethyldialuminoxane has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the polymerization of olefins, the isomerization of alkenes, and the hydroamination of alkynes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
10301-15-2 |
|---|---|
Nom du produit |
1,3-Dichloro-1,3-diethyldialuminoxane |
Formule moléculaire |
C4H10Al2Cl2O |
Poids moléculaire |
198.99 g/mol |
Nom IUPAC |
chloro-[chloro(ethyl)alumanyl]oxy-ethylalumane |
InChI |
InChI=1S/2C2H5.2Al.2ClH.O/c2*1-2;;;;;/h2*1H2,2H3;;;2*1H;/q;;2*+1;;;/p-2 |
Clé InChI |
ZSUGELSZNYCYFC-UHFFFAOYSA-L |
SMILES |
CC[Al](O[Al](CC)Cl)Cl |
SMILES canonique |
CC[Al](O[Al](CC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



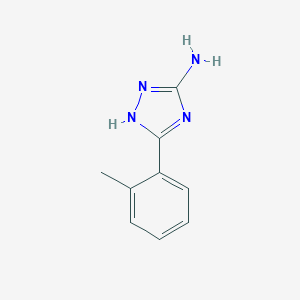
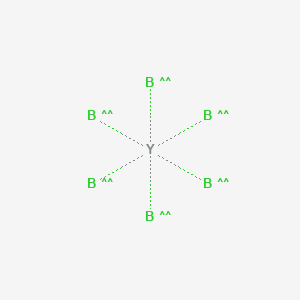
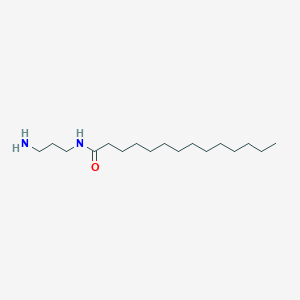

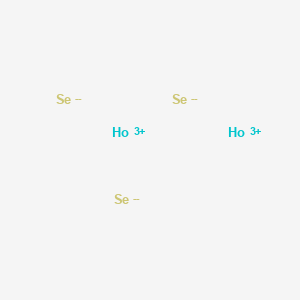

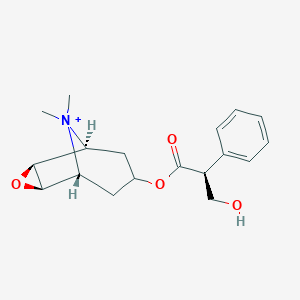
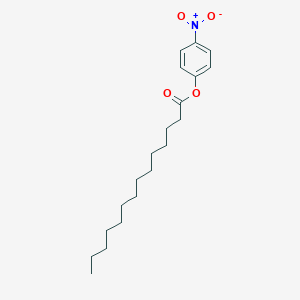

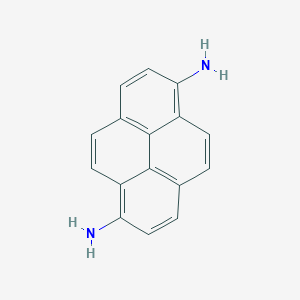

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
